molecular formula C9H7ClF2O B12958664 1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone

1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone

Cat. No.: B12958664
M. Wt: 204.60 g/mol
InChI Key: SXDXNTRGSJCRTG-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone is an organic compound characterized by the presence of a chloro group and a difluoromethyl group attached to a phenyl ring, with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of electrophilic aromatic substitution reactions, where the phenyl ring is first chlorinated and then difluoromethylated using appropriate reagents .

Industrial Production Methods: . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes, making it a candidate for drug development .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

1-[2-chloro-5-(difluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7ClF2O/c1-5(13)7-4-6(9(11)12)2-3-8(7)10/h2-4,9H,1H3

InChI Key

SXDXNTRGSJCRTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)F)Cl

Origin of Product

United States

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